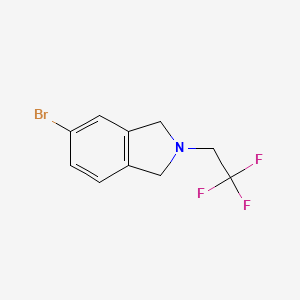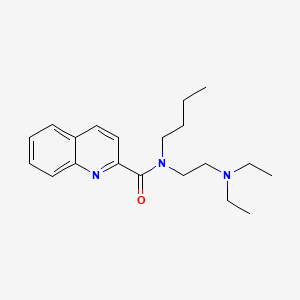![molecular formula C12H11ClN4 B13976301 4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile CAS No. 340732-47-0](/img/structure/B13976301.png)
4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group and a benzonitrile moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the triazole intermediate with benzonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the benzonitrile moiety.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl]methanone
- 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 4-(Chloromethyl)benzonitrile
Uniqueness
4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the benzonitrile moiety allows for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
340732-47-0 |
|---|---|
Molekularformel |
C12H11ClN4 |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
4-[[3-(chloromethyl)-5-methyl-1,2,4-triazol-4-yl]methyl]benzonitrile |
InChI |
InChI=1S/C12H11ClN4/c1-9-15-16-12(6-13)17(9)8-11-4-2-10(7-14)3-5-11/h2-5H,6,8H2,1H3 |
InChI-Schlüssel |
OQXMRCYEOCIDPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


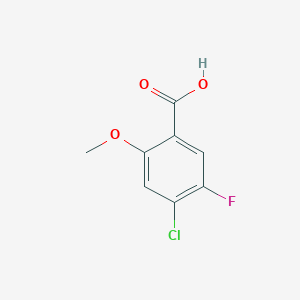
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
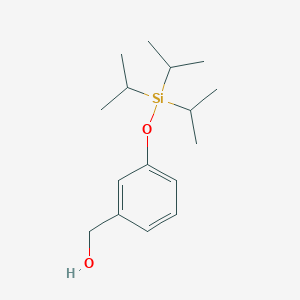
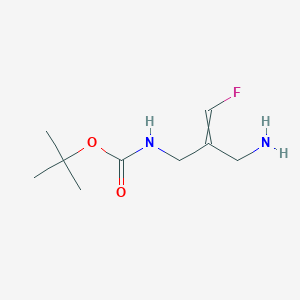
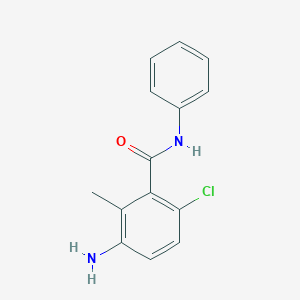
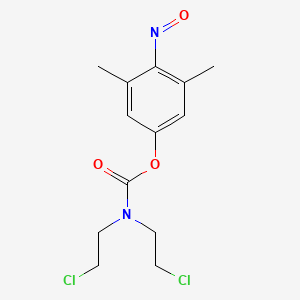
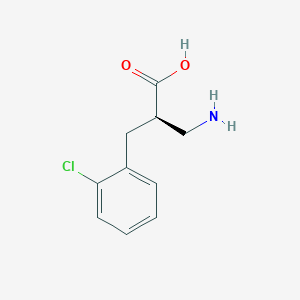
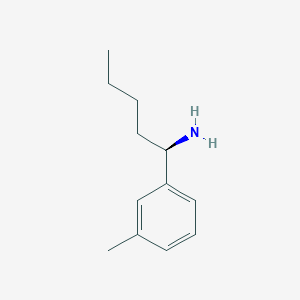
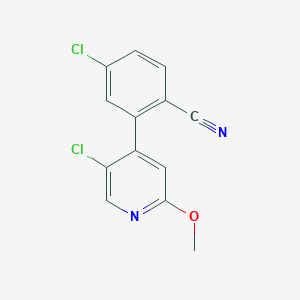
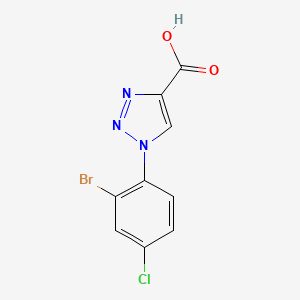

![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
